molecular formula C24H25FN4O3S B266256 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B266256
M. Wt: 468.5 g/mol
InChI Key: BUHSBNNAHJIEMS-UHFFFAOYSA-N
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Description

5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes various functional groups such as cyano, diethylamino, oxoethyl, sulfanyl, fluorophenyl, furyl, and pyridinecarboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.

    Introduction of Functional Groups: Various functional groups such as cyano, diethylamino, oxoethyl, and sulfanyl are introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxamide derivatives with different functional groups. Examples include:

  • 5-cyano-6-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-N-(4-chlorophenyl)-4-(2-thienyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
  • 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-bromophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

Uniqueness

The uniqueness of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25FN4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C24H25FN4O3S/c1-4-29(5-2)20(30)14-33-24-18(13-26)22(19-7-6-12-32-19)21(15(3)27-24)23(31)28-17-10-8-16(25)9-11-17/h6-12,22,27H,4-5,14H2,1-3H3,(H,28,31)

InChI Key

BUHSBNNAHJIEMS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3)C#N

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3)C#N

Origin of Product

United States

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